Cas no 4871-14-1 (5-fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
4871-14-1 structure
Product Name:5-fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:4871-14-1
MF:C7H7FN2O2
MW:170.141084909439
MDL:MFCD01572744
CID:335172
PubChem ID:342611
Update Time:2025-04-19
5-fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-propen-1-yl)-
- 5-fluoro-1-prop-2-enylpyrimidine-2,4-dione
- 1-allyl-5-fluoro-1H-pyrimidine-2,4-dione
- 1-allyl-5-fluoro-2,4(1H,3H)-pyrimidinedione
- 1-allyl-5-fluoropyrimidine-2,4(1H,3H)-dione
- 1-Allyl-5-fluorouracil
- 1-Allyl-5-fluoruracil
- AC1L7WKO
- CTK1D8903
- N1-allyl-5-fluorouracil
- NSC379685
- ST4044695
- STK759783
- 5-fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- NSC 379685
- SR-01000523452-1
- SR-01000523452
- 4871-14-1
- EU-0018519
- SCHEMBL17791229
- NSC-379685
- AKOS001741142
- DTXSID50321676
-
- MDL: MFCD01572744
- Inchi: 1S/C7H7FN2O2/c1-2-3-10-4-5(8)6(11)9-7(10)12/h2,4H,1,3H2,(H,9,11,12)
- InChI Key: NUSNKFZUAGYVMV-UHFFFAOYSA-N
- SMILES: FC1C(NC(N(C=1)CC=C)=O)=O
Computed Properties
- Exact Mass: 170.04921
- Monoisotopic Mass: 170.04915563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- PSA: 49.41
- LogP: -0.13830
5-fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-333222-1.0g |
5-fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
4871-14-1 | 1.0g |
$0.0 | 2023-02-23 | ||
| Enamine | EN300-333222-1g |
5-fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
4871-14-1 | 1g |
$0.0 | 2023-09-04 |
5-fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
4871-14-1 (5-fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk